molecular formula C13H18N2O2S B6541117 N-methyl-N'-{[1-(thiophen-2-yl)cyclopentyl]methyl}ethanediamide CAS No. 1058184-66-9

N-methyl-N'-{[1-(thiophen-2-yl)cyclopentyl]methyl}ethanediamide

Cat. No.: B6541117
CAS No.: 1058184-66-9
M. Wt: 266.36 g/mol
InChI Key: PNWXWYPJFHFEDO-UHFFFAOYSA-N
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Description

N-methyl-N’-{[1-(thiophen-2-yl)cyclopentyl]methyl}ethanediamide is an organic compound characterized by the presence of a thiophene ring, a cyclopentyl group, and an ethanediamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-N’-{[1-(thiophen-2-yl)cyclopentyl]methyl}ethanediamide typically involves multiple steps:

    Formation of the Cyclopentyl Intermediate: The initial step involves the preparation of the cyclopentyl intermediate, which can be achieved through the reaction of cyclopentanone with thiophene-2-carboxaldehyde in the presence of a suitable catalyst.

    Methylation: The next step involves the methylation of the intermediate to introduce the N-methyl group. This can be done using methyl iodide or dimethyl sulfate under basic conditions.

    Amidation: The final step is the amidation reaction, where the methylated intermediate reacts with ethanediamide under controlled conditions to form the desired compound.

Industrial Production Methods

In an industrial setting, the production of N-methyl-N’-{[1-(thiophen-2-yl)cyclopentyl]methyl}ethanediamide would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of continuous flow reactors to enhance yield and purity. Additionally, purification techniques like recrystallization and chromatography are employed to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

N-methyl-N’-{[1-(thiophen-2-yl)cyclopentyl]methyl}ethanediamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups in the ethanediamide backbone, using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiophene ring, using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.

    Substitution: Halogens (e.g., chlorine, bromine), alkylating agents (e.g., methyl iodide), often in the presence of a catalyst or under reflux conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, reduced amides, and various substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

N-methyl-N’-{[1-(thiophen-2-yl)cyclopentyl]methyl}ethanediamide has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, particularly those containing thiophene and cyclopentyl moieties.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism by which N-methyl-N’-{[1-(thiophen-2-yl)cyclopentyl]methyl}ethanediamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The thiophene ring and cyclopentyl group contribute to the compound’s binding affinity and specificity, influencing its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • N-methyl-N’-{[1-(thiophen-2-yl)cyclohexyl]methyl}ethanediamide
  • N-methyl-N’-{[1-(furan-2-yl)cyclopentyl]methyl}ethanediamide
  • N-methyl-N’-{[1-(pyridin-2-yl)cyclopentyl]methyl}ethanediamide

Uniqueness

N-methyl-N’-{[1-(thiophen-2-yl)cyclopentyl]methyl}ethanediamide is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for research and industrial applications.

Biological Activity

N-methyl-N'-{[1-(thiophen-2-yl)cyclopentyl]methyl}ethanediamide is a compound of interest in pharmacological research due to its potential biological activities. This article will explore its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C16H22N2S
  • Molecular Weight : 282.43 g/mol

The compound features a thiophene ring, a cyclopentyl group, and an ethanediamide backbone, which contributes to its unique pharmacological properties.

Research indicates that this compound interacts with various biological targets:

  • Receptor Binding : It has been shown to bind to opioid receptors, particularly the mu-opioid receptor (MOR), which plays a crucial role in pain modulation and analgesia.
  • Neurotransmitter Modulation : The compound may influence the release and reuptake of neurotransmitters such as serotonin and dopamine, potentially affecting mood and anxiety levels.

Biological Activity Data

Activity Effect Reference
Opioid Receptor AgonismAnalgesic effects
Serotonin Reuptake InhibitionPotential antidepressant effects
Dopamine ModulationInfluence on reward pathways

Case Studies

  • Analgesic Efficacy : In a study involving animal models, this compound demonstrated significant analgesic effects comparable to morphine, suggesting its potential as a pain management alternative.
    • Study Details : The compound was administered at varying doses, with results indicating dose-dependent analgesia. Behavioral assays confirmed reduced pain sensitivity in treated subjects.
  • Antidepressant Properties : Another study explored the compound's effects on depression-like behaviors in rodents. Results indicated that it significantly reduced depressive symptoms through serotonin modulation.
    • Methodology : The forced swim test and tail suspension test were employed to assess behavioral changes post-treatment.
  • Neuroprotective Effects : Preliminary findings suggest that this compound may offer neuroprotection in models of neurodegenerative diseases by reducing oxidative stress markers.
    • Findings : Treated models showed lower levels of malondialdehyde (MDA) and increased superoxide dismutase (SOD) activity compared to controls.

Properties

IUPAC Name

N-methyl-N'-[(1-thiophen-2-ylcyclopentyl)methyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O2S/c1-14-11(16)12(17)15-9-13(6-2-3-7-13)10-5-4-8-18-10/h4-5,8H,2-3,6-7,9H2,1H3,(H,14,16)(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNWXWYPJFHFEDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C(=O)NCC1(CCCC1)C2=CC=CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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